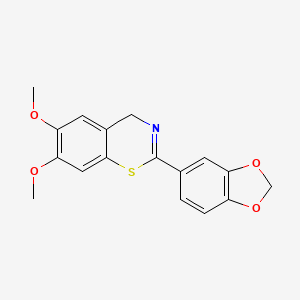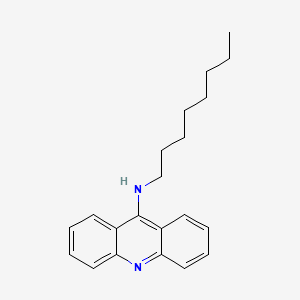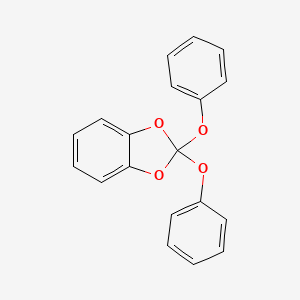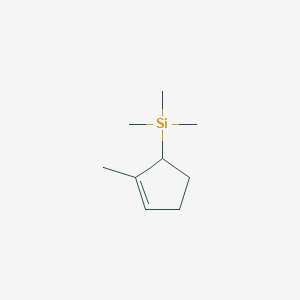![molecular formula C12H26NO3P B14322978 Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate CAS No. 105775-90-4](/img/structure/B14322978.png)
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate can be synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds via nucleophilic attack by the phosphorus atom on the alkyl halide, followed by dealkylation of the resulting trialkoxyphosphonium salt . The reaction conditions typically involve the use of a Lewis acid catalyst at room temperature to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the Arbuzov reaction. The process would require careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines or phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including ketene dithioacetals and homologous carboxylic acids.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industrial Chemistry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate involves its reactivity as a nucleophile. The phosphorus atom in the compound can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its role in various chemical reactions, including the Arbuzov reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: Another phosphonate compound with similar reactivity but different substituents.
Dimethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate: A similar compound with methyl groups instead of ethyl groups.
Diethyl [(1E)-1-(phenylimino)-2-methylpropan-2-yl]phosphonate: A compound with a phenyl group instead of a butyl group.
Uniqueness
Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical reactions, making it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
105775-90-4 |
|---|---|
Molekularformel |
C12H26NO3P |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
N-butyl-2-diethoxyphosphoryl-2-methylpropan-1-imine |
InChI |
InChI=1S/C12H26NO3P/c1-6-9-10-13-11-12(4,5)17(14,15-7-2)16-8-3/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
YEVUXFDHKCIRSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=CC(C)(C)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)



![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)





![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)

